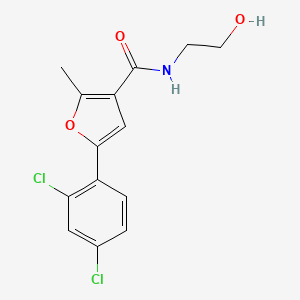

1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

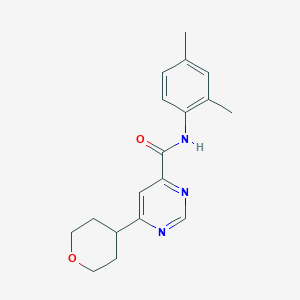

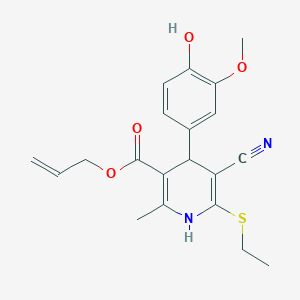

1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, or 4-chlorophenyl-3,5-dimethylpyrazole-4-carbaldehyde, is a heterocyclic aldehyde that is used in the synthesis of various compounds, including drugs, pesticides, and dyes. It is a colorless crystalline solid with a molecular weight of 206.58 g/mol, a melting point of 90-92 °C, and a boiling point of 310-312 °C. 4-chlorophenyl-3,5-dimethylpyrazole-4-carbaldehyde is a versatile compound that has a wide range of applications in the pharmaceutical and agricultural industries.

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

Formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles : The formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles, including 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde, has been achieved through the Vilsmeier-Haack reaction. This method is a significant process in the synthesis of 4-formyl derivatives (Attaryan et al., 2006).

Rapid Synthesis of Highly Functionalized Novel Symmetric 1,4-Dihydropyridines : A series of novel symmetric 1,4-dihydropyridines, bearing a pyrazole moiety, were synthesized using a variation of the classical Hantzsch synthesis. This involved the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 3-amino crotononitrile (Thakrar et al., 2012).

Synthesis of 4-Indazolyl-1,3,4-trisubstituted Pyrazole Derivatives : Novel 4-indazolyl-1,3,4-trisubstituted pyrazole and isoxazoleyl derivatives were synthesized by condensing 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with acetyl acetone through Knoevenagel/Michael/aldol reactions (Hote & Lokhande, 2014).

Synthesis of Novel 4-[1-(3-Chlorophenyl)-3-(pyren-1-yl)-1H-pyrazol-4-yl]-2-alkyloxy-6-substituted Pyridine-3-carbonitriles : New compounds with pyrenyl-pyrazole functions were synthesized by reacting 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde with methyl aryl ketones (Khalifa et al., 2017).

Chemical Properties and Reactions

Vilsmeier-Haack Reaction and X-Ray Structure Determination : The Vilsmeier-Haack reaction was employed in the synthesis of various pyrazole compounds, including those with fluorophenyl and chlorophenyl substituents. The structures of these compounds were determined using X-ray crystal structure analysis (Loh et al., 2013).

Antimicrobial and Anticancer Properties of Novel Pyrazole Derivatives : Novel pyrazole derivatives were synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and evaluated for their antimicrobial and anticancer activities, demonstrating significant potential in these areas (Hafez et al., 2016).

Synthesis and Evaluation of Antioxidant and Anti-inflammatory Activity : 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives were synthesized and evaluated for their antioxidant and anti-inflammatory activities. The study revealed significant biological activities, suggesting potential therapeutic applications (Sudha et al., 2021).

Mecanismo De Acción

Target of Action

Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

It’s worth noting that pyrazole derivatives have been found to interact with their targets in a way that leads to their antileishmanial and antimalarial activities . For instance, one of the compounds displayed superior antipromastigote activity that was significantly more active than the standard drugs .

Biochemical Pathways

It’s known that pyrazole derivatives can affect various biochemical pathways leading to their observed pharmacological effects .

Pharmacokinetics

In silico pharmacokinetics analysis of a similar compound predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .

Result of Action

It’s known that pyrazole derivatives can have significant antileishmanial and antimalarial effects .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other substances, temperature, ph, and light exposure .

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-3,5-dimethylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-8-12(7-16)9(2)15(14-8)11-5-3-10(13)4-6-11/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXADITRBANJNSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[({[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2962256.png)

![6-[(4-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2962259.png)

![1-ethyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2962261.png)

![2-[3-(2-methylphenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide](/img/structure/B2962267.png)

![1'-((5-fluoro-2-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2962268.png)